molecular formula C13H15NO3 B11878531 Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- CAS No. 54444-54-1

Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11878531
CAS No.: 54444-54-1
M. Wt: 233.26 g/mol
InChI Key: KZBXMTFMUNEOPQ-UHFFFAOYSA-N
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Description

Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- is a synthetic organic compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-carboxylic acid with acetamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted benzopyran derivatives .

Scientific Research Applications

Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-(3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzopyran-3-yl)- apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

54444-54-1

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-(6,7-dimethyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C13H15NO3/c1-7-4-10-12(5-8(7)2)17-6-11(13(10)16)14-9(3)15/h4-5,11H,6H2,1-3H3,(H,14,15)

InChI Key

KZBXMTFMUNEOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCC(C2=O)NC(=O)C

Origin of Product

United States

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